Spectroscopic Differentiation: IR Absorption Profile of 3-Vinyl vs. Saturated and Gem-Dimethyl Cyclopentanone Analogs
3-Ethenylcyclopentan-1-one exhibits a characteristic dual IR absorption profile at 1748 cm⁻¹ (carbonyl C=O stretch) and 1642 cm⁻¹ (vinyl C=C stretch), providing unambiguous spectroscopic identification [1]. This dual-band signature distinguishes it from saturated analogs lacking alkene absorption and from conjugated enones where carbonyl frequencies shift to lower wavenumbers due to extended π-conjugation. In contrast, cyclopentanone exhibits only the carbonyl peak at approximately 1745-1750 cm⁻¹ with no vinyl absorption, while 3-ethylcyclopentanone (CAS 10264-55-8) similarly lacks the 1642 cm⁻¹ band . The 3-ethenyl-3-methyl analog introduces an additional methyl C-H bending region but retains the vinyl absorption .
| Evidence Dimension | IR absorption frequencies (cm⁻¹) |
|---|---|
| Target Compound Data | 1748 cm⁻¹ (C=O), 1642 cm⁻¹ (C=C) |
| Comparator Or Baseline | Cyclopentanone: ~1745-1750 cm⁻¹ (C=O only); 3-Ethylcyclopentanone: carbonyl only, no vinyl band |
| Quantified Difference | Presence of 1642 cm⁻¹ C=C stretch absent in saturated analogs; ~100 cm⁻¹ separation between C=O and C=C bands characteristic of non-conjugated vinyl ketones |
| Conditions | IR spectroscopy (neat or solution phase); (S)-3-vinylcyclopentanone reference data |
Why This Matters
The dual IR signature enables unambiguous QC/QA verification of correct compound identity prior to use in synthetic workflows, preventing misidentification errors that could result from purchasing the wrong analog.
- [1] Numerade. (n.d.). Hem 2320 extra credit assignment: (S)-3-vinylcyclopentanone IR data. IR peaks at 1748 cm⁻¹ and 1642 cm⁻¹. View Source
